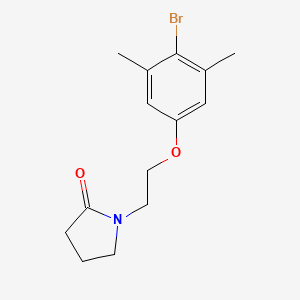

1-(2-(4-Bromo-3,5-dimethylphenoxy)ethyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[2-(4-bromo-3,5-dimethylphenoxy)ethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-10-8-12(9-11(2)14(10)15)18-7-6-16-5-3-4-13(16)17/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKRZCQTLSYPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)OCCN2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Bromo-3,5-dimethylphenoxy)ethyl)pyrrolidin-2-one is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(2-(4-Bromo-3,5-dimethylphenoxy)ethyl)pyrrolidin-2-one

- Molecular Formula : C14H20BrNO

- Molecular Weight : 298.22 g/mol

- CAS Number : 1021165-62-7

- Boiling Point : Predicted at 384.8 ± 42.0 °C

- Density : 1.271 ± 0.06 g/cm³

The biological activity of 1-(2-(4-Bromo-3,5-dimethylphenoxy)ethyl)pyrrolidin-2-one is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The brominated phenoxy group enhances hydrophobic interactions, facilitating binding to target proteins. The pyrrolidinone moiety can form hydrogen bonds, modulating the activity of these targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- Cell Line Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays. The compound exhibited selective cytotoxicity comparable to standard chemotherapeutic agents like 5-FU .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Induces apoptosis |

| HCT-116 | 20 | Cell cycle arrest in G2/M phase |

| MCF-7 | 18 | Inhibits tubulin polymerization |

Neuroprotective Effects

In addition to its anticancer properties, preliminary research indicates potential neuroprotective effects. The compound may exert protective effects against oxidative stress in neuronal cells, suggesting a role in neurodegenerative disease models .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Molecular Docking Studies :

- In Vivo Studies :

Comparison with Similar Compounds

The following analysis compares 1-(2-(4-Bromo-3,5-dimethylphenoxy)ethyl)pyrrolidin-2-one with structurally or functionally related pyrrolidin-2-one derivatives.

Structural Analogues

Key Observations :

- However, bulky substituents may reduce synthetic yields, as seen in compound 94 (2.39% yield) vs. compound 70 (42.71%) .

- Pharmacological Potential: While the target compound’s activity is uncharacterized, structurally related compounds exhibit diverse biological roles. For example, compound 10b demonstrates acetylcholinesterase inhibition (anti-Alzheimer’s activity), while compound 70 acts as a dual FFAR1/FFAR4 modulator for metabolic disorders .

- Synthetic Challenges : The presence of bromine and ether linkages may complicate synthesis, requiring optimized conditions to avoid dehalogenation or side reactions.

Physicochemical Properties

- Lipophilicity: The bromine and methyl groups in the target compound likely increase logP compared to compound 10b (fluorine-substituted) or compound 94 (polar dimethylamino group). This could enhance membrane permeability but reduce aqueous solubility.

- Stability : Brominated aromatics are generally stable under physiological conditions, but the ether linkage may confer susceptibility to oxidative or enzymatic cleavage.

Preparation Methods

Pyrrolidin-2-one Core Synthesis

The pyrrolidin-2-one ring can be synthesized via:

Lewis acid-catalyzed ring formation from donor–acceptor cyclopropanes and primary amines, as demonstrated in recent literature where donor–acceptor cyclopropanes bearing ester groups react with primary amines to yield γ-amino esters followed by lactamization and dealkoxycarbonylation to form substituted pyrrolidin-2-ones in one-pot procedures. This method provides a versatile and efficient approach with moderate to good yields (32–42%) for various substituted pyrrolidinones.

Multicomponent reactions involving aromatic aldehydes, amines, and β-ketoesters in acidic media (e.g., glacial acetic acid) to yield substituted pyrrolidinone derivatives. Optimization of reactant ratios and solvent conditions (ethanol or acetic acid) has been shown to improve yields significantly, with yields up to 80% reported for related derivatives.

Introduction of the 2-(4-Bromo-3,5-dimethylphenoxy)ethyl Side Chain

The attachment of the substituted phenoxyethyl group to the pyrrolidinone nitrogen can be achieved through:

N-alkylation reactions : The pyrrolidin-2-one nitrogen is alkylated with 2-(4-bromo-3,5-dimethylphenoxy)ethyl halides or tosylates under basic conditions. Sodium hydride in dimethylformamide (DMF) is a common base/solvent system facilitating nucleophilic substitution on the alkyl halide.

Suzuki-Miyaura coupling : For introducing aryl substituents onto the pyrrolidinone ring or side chain, palladium-catalyzed cross-coupling reactions using boronate esters and aryl bromides are employed. This method is highly effective for incorporating the 4-bromo-3,5-dimethylphenyl moiety onto pyrrolidinone derivatives.

Industrial Production Considerations

Industrial synthesis of this compound often involves:

Batch reactions with careful control of temperature and reagent stoichiometry to maximize yield and purity.

Continuous flow reactors to enhance reaction efficiency and scalability.

Purification techniques such as recrystallization and chromatography (silica gel column chromatography using hexane/ethyl acetate gradients) to isolate the desired product with high purity (>98% as confirmed by HPLC).

Reaction Optimization and Analytical Characterization

Reaction Optimization

Key parameters influencing the synthesis include:

| Parameter | Optimal Condition | Effect on Yield/Quality |

|---|---|---|

| Catalyst | Lewis acids (e.g., ZnCl₂) for alkylation | Enhances alkylation efficiency |

| Temperature | 0–5°C during nitration or substitution steps | Minimizes side reactions |

| Solvent | DMF for nucleophilic substitution; Acetic acid or ethanol for multicomponent reactions | Influences solubility and reaction rate |

| Reactant Ratios | 1.5:1:1 (aldehyde:amine:β-ketoester) in multicomponent synthesis | Maximizes product yield (up to 80%) |

Analytical Techniques

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns on aromatic rings and pyrrolidinone carbonyl (~δ 175 ppm). Aromatic protons resonate typically between δ 7.2–7.8 ppm.

Infrared Spectroscopy (IR) : Carbonyl stretch observed at 1650–1700 cm⁻¹; C-Br bond vibrations near 600 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>98% purity achievable).

Summary Table of Preparation Methods

Research Findings and Notes

The one-pot synthetic approach using donor–acceptor cyclopropanes and primary amines offers a streamlined route to substituted pyrrolidinones but may require further optimization for specific substituents like 4-bromo-3,5-dimethylphenoxyethyl groups.

Multicomponent reactions provide a flexible platform to access diverse pyrrolidinone derivatives with good yields and are amenable to scale-up.

N-alkylation strategies must carefully balance reactivity and selectivity to avoid side reactions, with strong bases like sodium hydride in aprotic solvents being preferred.

Palladium-catalyzed cross-coupling reactions remain a powerful tool for introducing aromatic substituents, including brominated and methylated phenyl groups, onto pyrrolidinone frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.